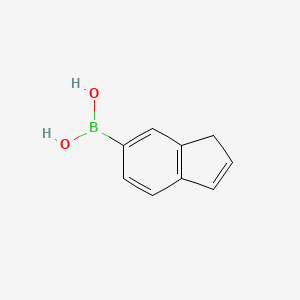

1H-inden-6-ylboronic acid

Description

Properties

Molecular Formula |

C9H9BO2 |

|---|---|

Molecular Weight |

159.98 g/mol |

IUPAC Name |

3H-inden-5-ylboronic acid |

InChI |

InChI=1S/C9H9BO2/c11-10(12)9-5-4-7-2-1-3-8(7)6-9/h1-2,4-6,11-12H,3H2 |

InChI Key |

JLSVTHYKIRXMGE-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC2=C(C=CC2)C=C1)(O)O |

Origin of Product |

United States |

Synthetic Methodologies for Indene Boronic Acids and Their Derivatives

Transition Metal-Catalyzed Borylation Strategies

The introduction of a boronic acid functional group onto an indene (B144670) scaffold is most effectively achieved through transition metal-catalyzed reactions. These methods offer high efficiency, functional group tolerance, and control over regiochemistry, making them indispensable tools for modern synthetic chemistry. Palladium and iridium are the principal metals employed in these transformations, each enabling distinct strategies for C-B bond formation.

Miyaura Borylation Protocols

The Miyaura borylation reaction is a powerful and widely adopted method for synthesizing aryl and vinyl boronate esters. wikipedia.orgorganic-chemistry.org The reaction involves the cross-coupling of a halide or triflate with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. wikipedia.orgalfa-chemistry.com This protocol is highly effective for the synthesis of indene boronic acids from corresponding indenyl halides.

The synthesis of indenylboronic esters, the precursors to 1H-inden-6-ylboronic acid, is readily accomplished by the palladium-catalyzed coupling of an indenyl halide (e.g., 6-bromo-1H-indene) with B₂pin₂. The choice of catalyst, ligand, and base is critical for achieving high yields and reaction efficiency. beilstein-journals.orgnih.gov

Commonly employed catalytic systems include palladium complexes with phosphine (B1218219) ligands. For instance, PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) is a robust catalyst for this transformation, typically used in conjunction with a mild base like potassium acetate (B1210297) (KOAc). organic-chemistry.org The reaction is generally performed in an inert solvent such as dioxane at elevated temperatures. Other effective catalyst systems, such as those generated in situ from Pd(dba)₂ (tris(dibenzylideneacetone)dipalladium(0)) and a phosphine ligand like XPhos, have also been successfully applied, particularly for less reactive aryl chlorides. beilstein-journals.orgresearchgate.net

Table 1: Representative Conditions for Miyaura Borylation of Indenyl Halides

| Parameter | Value | Reference |

|---|---|---|

| Substrate | Indenyl Halide (e.g., 6-bromo-1H-indene) | |

| Boron Reagent | Bis(pinacolato)diboron (B₂pin₂) | |

| Catalyst | PdCl₂(dppf) (1–5 mol%) | |

| Base | KOAc (3 equivalents) | |

| Solvent | Dioxane | |

| Temperature | 80–100°C | |

| Typical Yield | 70–85% |

The catalytic cycle of the Miyaura borylation of an indenyl halide is understood to proceed through three fundamental steps, analogous to other palladium-catalyzed cross-coupling reactions. alfa-chemistry.com

Oxidative Addition : The cycle begins with the oxidative addition of the indenyl halide (Ind-X) to a low-valent palladium(0) species. This step forms a palladium(II) intermediate (Ind-Pd(II)-X), where the palladium has inserted into the carbon-halogen bond. alfa-chemistry.com

Transmetalation : The palladium(II) intermediate then undergoes transmetalation with the diboron reagent. The base (e.g., acetate) plays a crucial role here, forming an acetoxy-palladium complex which is more reactive. organic-chemistry.org An alkoxide, generated from the base and the diboron reagent, facilitates the transfer of a boryl group to the palladium center, displacing the halide and forming a new palladium-boryl intermediate (Ind-Pd(II)-B(OR)₂). alfa-chemistry.com The high oxophilicity (affinity for oxygen) of boron is a significant driving force for this step. organic-chemistry.org

Reductive Elimination : The final step is the reductive elimination from the palladium(II) intermediate. The indenyl group and the boryl group couple, forming the desired indenyl boronate ester product (Ind-B(OR)₂). This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

The application of microwave irradiation has become a valuable technique for accelerating organic reactions, including the Miyaura borylation. rsc.orgnih.gov Microwave heating can dramatically reduce reaction times from hours to minutes, often leading to improved yields and cleaner reaction profiles by minimizing the formation of side products. rsc.orgnih.gov

In the context of preparing aryl boronate esters, microwave-assisted protocols have been shown to be highly effective. For example, studies have demonstrated that the borylation of aryl bromides can achieve high conversion in as little as one hour at 120°C under microwave irradiation. rsc.org A 2024 study highlighted the coupling of indenyl bromides with B₂pin₂ under microwave conditions (170°C for 20 minutes) using Pd(PPh₃)₄ and Na₂CO₃, achieving an 89% yield. This rapid and efficient method is particularly advantageous for high-throughput synthesis and library generation. rsc.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Borylation

| Method | Catalyst | Base | Time | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| Conventional | PdCl₂(dppf) | KOAc | 8-12 hours | 80-100°C | ~80% | |

| Microwave | Pd(PPh₃)₄ | Na₂CO₃ | 20 minutes | 170°C | 89% |

Direct C-H Borylation of Indenes and Related Polyaromatic Systems

Direct C-H borylation represents a more atom-economical approach, as it circumvents the need for pre-functionalized starting materials like indenyl halides. vanderbilt.eduacs.org This strategy involves the direct conversion of a C-H bond to a C-B bond, typically catalyzed by iridium complexes. nih.govresearchgate.net The regioselectivity of these reactions is a key challenge, often governed by steric factors rather than electronic effects. acs.orgnih.gov

Achieving regioselectivity in the C-H borylation of indene and related polyaromatic systems is a significant area of research. For indene itself, different positions on both the five-membered and six-membered rings are potential sites for borylation.

C2-Selective Borylation : While less common for carbocyclic systems like indene, C2-selective borylation is well-documented in related N-heterocycles such as indoles. researchgate.netnih.govrsc.org Catalytic systems using BF₃·Et₂O or specific transition metal catalysts with tailored ligands have shown high selectivity for the C2 position in indoles. researchgate.netnih.gov These principles can inform catalyst design for targeting specific C-H bonds in the indene system, although the electronic properties differ.

Meta-Borylation : For substituted arenes, achieving borylation at the meta position is challenging due to the typical preference for ortho (directed) or para (sterically accessible) positions. Recent advances have utilized specifically designed ligands that create a steric environment forcing the catalyst to functionalize the meta C-H bond. researchgate.netresearchgate.net For a substrate like 1-substituted indene, this could theoretically direct borylation to the C6-position on the benzene (B151609) ring. Smith and others have shown that iridium catalysts can achieve meta-selectivity on 1,3-disubstituted arenes, where steric hindrance between the catalyst's boryl groups and the substrate's substituents controls the site of reaction. researchgate.net This steric-controlled approach is a promising strategy for achieving otherwise difficult-to-access isomers of borylated polyaromatic compounds. researchgate.net

Iridium-catalyzed C-H borylation of unsubstituted polyaromatic hydrocarbons like naphthalene (B1677914) and pyrene (B120774) has been shown to yield regioselectivity that is distinct from classical electrophilic substitution, often favoring borylation at positions dictated by sterics. nih.gov Applying these systems to indene could provide pathways to isomers like this compound, complementing the Miyaura approach from 6-haloindenes.

Metal-Free and Emerging Synthetic Routes to Borylated Indenes

In line with the principles of green chemistry, metal-free synthetic methods are increasingly sought after to reduce cost and environmental impact. scribd.com

A recently developed and highly innovative metal-free method involves the boron trichloride (B1173362) (BCl₃)-mediated cyclization of ortho-alkynylstyrenes. acs.orgresearchgate.net This strategy provides selective access to boron-functionalized indenes and benzofulvenes. uah.es The reaction pathway and final product can be precisely controlled by adjusting the reaction conditions. acs.org The resulting borylated indenes are versatile building blocks that can be used in various derivatization reactions. acs.orgresearchgate.net The utility of this methodology has been highlighted by its application in the total synthesis of Sulindac, a nonsteroidal anti-inflammatory drug (NSAID) that features a benzofulvene core. scribd.comacs.org

| Substrate | Conditions | Product | Yield | Reference(s) |

| 2′,2′-dimethyl o-(phenylethynyl)styrene | BCl₃, CH₂Cl₂, -78 °C to 20 °C | 2-chloro-1,1-dimethyl-3-phenyl-1H-inden-7-yl)boron dichloride | 89% | acs.org |

| o-alkynylstyrene (for Sulindac synthesis) | BCl₃ (4 equiv), 70 °C | Borylated benzofulvene intermediate | High Yield | acs.orguah.es |

Diborane (B8814927) (B₂H₆) and its derivatives offer an alternative route for borylation. Diborane can act as a borylating agent, often generating intermediate borane (B79455) adducts that are subsequently oxidized to the corresponding boronic acids. While effective, the pyrophoric nature of diborane requires careful handling under inert atmosphere conditions. More recently, diboron reagents like bis(pinacolato)diboron (B₂pin₂) have been used in diborane-mediated reactions, such as the deoxygenation of nitro groups to form indoles from o-nitrostyrenes in a mild, transition-metal-free process. acs.org This showcases the unique reactivity modes of diboron compounds beyond traditional catalysis. acs.org

The lithiation-borylation sequence is a powerful and well-established two-step method for the regioselective introduction of a boronic acid group. The process involves the deprotonation of a specific C-H bond using a strong organolithium base (e.g., n-butyllithium or lithium diisopropylamide, LDA) to form an organolithium intermediate. This intermediate is then quenched with an electrophilic boron reagent, typically a trialkyl borate (B1201080) like triisopropyl borate (B(OiPr)₃). Subsequent acidic workup hydrolyzes the resulting boronate ester to the desired boronic acid. The regioselectivity of the initial lithiation step can be controlled by the inherent acidity of the C-H bond or by using a directing group on the substrate. mdpi.com This methodology has been widely applied in the synthesis of complex molecules. nih.gov

Advanced and Sustainable Synthetic Considerations

Modern chemical synthesis places a strong emphasis on sustainability, aiming to reduce waste, avoid hazardous solvents, and use renewable resources. mdpi.comresearchgate.net In the context of boronic acid synthesis, this translates to developing catalytic systems that are more efficient and recyclable, and designing metal-free pathways. researchgate.net

Photoredox Catalysis for Boron Incorporation

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C–B bonds under mild conditions. organic-chemistry.orgacs.org This methodology utilizes a photocatalyst that, upon light absorption, can initiate single-electron transfer (SET) processes to generate radical intermediates, which then participate in borylation reactions. acs.org

Research has demonstrated the application of photoredox catalysis in the borylation of aryl halides, which can be applied to halo-indenes to access compounds like this compound. In these systems, an excited photocatalyst, such as fac-Ir(ppy)₃, reduces the aryl halide to a radical anion. This intermediate then fragments to produce an aryl radical, which reacts with a diboron reagent like bis(pinacolato)diboron (B₂pin₂) to form the desired boronic ester. organic-chemistry.org

A notable strategy involves the photoredox-enabled ring expansion of indene to generate 2-functionalized naphthalenes. nih.govresearchgate.net While the primary outcome is a naphthalene core, a subsequent borylation step in this synthetic sequence highlights the compatibility of these methods with indene-derived structures. nih.gov The process typically employs a Ruthenium-based photocatalyst, such as [Ru(dtbbpy)₃(PF₆)₂], which activates a diazo compound to generate a carbyne equivalent for the ring expansion. researchgate.net The resulting functionalized naphthalene can then undergo borylation.

Key aspects of photoredox-catalyzed borylation include:

Mild Conditions: Reactions are often conducted at room temperature using visible light, which enhances functional group tolerance. researchgate.net

Radical Intermediates: The mechanism proceeds through aryl radical intermediates, offering different reactivity patterns compared to traditional transition-metal cross-coupling. pku.edu.cn

Catalyst Systems: Both transition metals (Iridium, Ruthenium) and organic dyes can serve as photocatalysts. organic-chemistry.orgacs.org

| Catalyst System | Substrate Type | Boron Source | Key Features |

| fac-Ir(ppy)₃ | Aryl Halides | B₂pin₂ | Visible-light induced, suitable for various functional groups. |

| Ru(dtbbpy)₃(PF₆)₂ | Indene Derivatives | - | Used in an initial functionalization step prior to borylation. nih.govresearchgate.net |

| Phenothiazine | Electron-rich Haloarenes | B₂pin₂ | Metal-free photocatalytic platform with excellent functional group tolerance. organic-chemistry.org |

Electrochemical Borylation Techniques

Electrosynthesis offers a sustainable and powerful alternative to conventional chemical methods for borylation. By using electric current as a "reagent," it can avoid the need for stoichiometric chemical oxidants or reductants and often proceeds without transition-metal catalysts. pku.edu.cnorganic-chemistry.org

The electrochemical borylation of aryl halides is a particularly relevant approach for synthesizing precursors to this compound. In a typical setup, an undivided electrochemical cell with platinum or carbon electrodes is used. pku.edu.cn The aryl halide (e.g., 6-bromo-1H-indene) is reduced at the cathode to form a radical anion. This intermediate rapidly cleaves the carbon-halogen bond to generate an aryl radical. The aryl radical then reacts with a diboron reagent present in the electrolyte solution to yield the arylboronic ester. pku.edu.cn

A 2024 report highlighted the direct electrochemical borylation of indene via anodic oxidation in a cell using graphite (B72142) electrodes, achieving a 63% yield. More commonly, cathodic reduction of halo-arenes is employed. Mechanistic studies confirm that the electric current is essential for generating the key radical intermediate. pku.edu.cn This transition-metal-free approach is noted for its good functional group tolerance. organic-chemistry.org

| Method | Electrode Setup | Substrate | Yield | Key Features |

| Cathodic Reduction | Platinum Mesh Cathode/Anode | Aryl Iodides | Moderate to Good | Transition-metal-free; proceeds via aryl radical intermediate. pku.edu.cn |

| Anodic Oxidation | Graphite Electrodes | Indene | 63% | Direct borylation of the indene core. |

| Reductive Borylation | Magnesium Anode, Carbon Cathode | Alkyl Halides | High | High current efficiency; applicable to complex molecules. organic-chemistry.org |

Continuous Flow Reactor Systems for Scalable Production

Continuous flow chemistry has revolutionized the synthesis of chemical intermediates, including boronic acids, by offering superior control over reaction parameters, enhanced safety, and straightforward scalability. organic-chemistry.org Instead of large-scale batch reactors, reactants are pumped through small-diameter tubes or microreactors where mixing and heat transfer are extremely efficient.

This technology is exceptionally well-suited for the synthesis of boronic acids via organometallic intermediates, which are often hazardous on a large scale. A prime example is the use of organolithium chemistry. organic-chemistry.org In a continuous flow setup, an aryl halide in an appropriate solvent can be mixed with an organolithium reagent (like n-BuLi or iPrMgCl·LiCl) in a T-piece mixer at low temperatures. organic-chemistry.org The resulting lithiated or Grignard species is immediately quenched by flowing it into a stream containing a boron electrophile, such as triisopropyl borate. The entire sequence of metal-halogen exchange and borylation can occur in seconds with remarkable throughput, potentially reaching tens of grams per hour. organic-chemistry.org

The key advantages of using continuous flow for producing indene boronic acids and their derivatives include:

Enhanced Safety: Unstable or highly reactive intermediates are generated and consumed in situ in small volumes, minimizing risks.

Precise Control: Temperature, pressure, and residence time can be controlled with high precision, leading to higher yields and purities. organic-chemistry.org

Scalability: Production can be scaled up by simply running the system for a longer duration or by using multiple reactors in parallel ("numbering-up"). organic-chemistry.org

Integration: Flow systems can be integrated with other technologies, such as electrochemistry, to perform multi-step syntheses in a telescoped fashion. researchgate.net For instance, the Chan-Lam coupling of arylboronic acids has been successfully optimized in flow systems using a "tube-in-tube" reactor for gas delivery. researchgate.net

| Flow System Feature | Description | Advantage for Boronic Acid Synthesis |

| Microreactors/Tubing | Small internal diameter channels for reactant flow. | Superior heat and mass transfer, rapid mixing. organic-chemistry.org |

| T-Piece Mixers | Simple junctions for combining reactant streams. | Enables extremely fast reactions with reactive intermediates (e.g., organolithiums). organic-chemistry.org |

| Syringe/HPLC Pumps | Precise delivery of reactant solutions. | Accurate control over stoichiometry and residence time. |

| In-line Scavengers | Columns containing polymer-supported reagents. | Can be used to remove excess reagents, such as unreacted boronic acid, simplifying purification. researchgate.net |

Applications in Advanced Organic Synthesis and Materials Science

Construction of Complex Organic Molecules

1H-inden-6-ylboronic acid is a key intermediate for elaborating the indene (B144670) core into more complex structures. The boronic acid moiety provides a site for predictable and efficient bond formation, particularly through the Suzuki-Miyaura coupling reaction. ias.ac.in This allows for the precise installation of aryl groups and the creation of extended conjugated systems.

Synthesis of Aryl-Substituted Indenes

The most direct application of this compound is in the synthesis of 6-aryl-1H-indenes. The palladium-catalyzed Suzuki-Miyaura coupling reaction is the premier method for this transformation, offering a reliable route to connect the C6 position of the indene ring to various aromatic and heteroaromatic systems. ias.ac.in

In a typical reaction, this compound is reacted with an aryl halide (e.g., bromo- or iodoarene) in the presence of a palladium catalyst and a base. The catalytic cycle involves the oxidative addition of the aryl halide to the palladium(0) species, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the aryl-substituted indene and regenerate the catalyst. Strategically substituted indene derivatives are crucial building blocks for high-efficiency metallocene catalysts used in olefin polymerization. semanticscholar.orgresearchgate.net Researchers have developed highly efficient, ligand-free palladium-catalyzed Suzuki coupling processes to produce these intermediates in quantitative yields. semanticscholar.orgresearchgate.net

The reaction conditions can be optimized for various substrates, as demonstrated by studies on related arylboronic acids. Key parameters that influence the reaction's success include the choice of catalyst, ligand, solvent, and base.

Table 1: Representative Suzuki-Miyaura Coupling Conditions for Aryl Boronic Acids This table is illustrative of typical conditions for Suzuki-Miyaura reactions involving arylboronic acids and may be adapted for this compound.

| Aryl Halide Partner | Catalyst (mol%) | Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Phenyl Bromide | Pd(OAc)₂ (0.1) | None (TBAB as stabilizer) | K₂CO₃ | PEG400 | >95 | semanticscholar.org |

| 4-Bromoanisole | Na₂PdCl₄ (20) | sSPhos | K₂CO₃ | H₂O/ACN | High | frontiersin.org |

| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (0.1) | PPh₃ | K₂CO₃ | EtOH/H₂O | 90 | semanticscholar.org |

ACN: Acetonitrile, dba: dibenzylideneacetone, PEG: Polyethylene (B3416737) glycol, PPh₃: Triphenylphosphine, sSPhos: 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, TBAB: Tetrabutylammonium bromide.

Formation of Biaryl and Fused Polycyclic Compounds

The Suzuki-Miyaura coupling provides a powerful method for preparing biaryl derivatives. ias.ac.in By extending the principles of aryl-indene synthesis, this compound can be coupled with more complex aryl or heteroaryl halides to create intricate biaryl structures. These compounds are scaffolds for new materials and biologically active molecules.

Furthermore, this chemistry enables the synthesis of fused polycyclic aromatic compounds. For instance, coupling this compound with an ortho-functionalized aryl halide, such as 2-bromonaphthalene (B93597) bearing a reactive group, can be the first step in a sequence leading to a larger, fused-ring system. Subsequent intramolecular reactions can form new rings, building upon the indenyl-aryl bond. Research has demonstrated the successful coupling of various boronate esters with ortho-vinyl aromatic bromides to generate multisubstituted olefins and polycyclic aromatic rings like phenanthryl and pyrenyl groups with good to excellent yields. nih.gov

Ring-Closing Metathesis in Conjunction with Cross-Coupling for Cyclic Systems

A sophisticated strategy for constructing complex cyclic systems involves a tandem sequence of cross-coupling followed by ring-closing metathesis (RCM). In this approach, this compound is first subjected to a Suzuki coupling with an aryl halide that contains a terminal alkene. The resulting product is an indenyl derivative bearing a tethered diene.

This diene intermediate is then treated with a Grubbs-type or other suitable metathesis catalyst. The RCM reaction proceeds to form a new cyclic structure fused or linked to the indene core. This powerful combination allows for the creation of macrocycles and other complex ring systems that are otherwise difficult to access. researchgate.net This tandem approach has been used to create highly enantioenriched cyclic compounds by combining asymmetric allylic alkylation with RCM. researchgate.net The strategy has proven effective for synthesizing 10- and 11-membered dienediynes fused to heterocyclic cores. researchgate.net

Asymmetric Catalytic Additions Utilizing Indene Boronic Acid Derivatives

The boronic acid functional group is not limited to Suzuki couplings. In the presence of appropriate transition metal catalysts, such as rhodium or palladium, arylboronic acids can participate in asymmetric 1,4-additions (conjugate additions) to α,β-unsaturated carbonyl compounds like enones. beilstein-journals.orgbeilstein-journals.org This reaction forms a new carbon-carbon bond at the β-position of the enone, creating a chiral center.

By using a chiral ligand complexed to the metal, the addition of the indenyl group from this compound can be directed to one face of the enone, resulting in a product with high enantiomeric excess. beilstein-journals.org This method is a vital tool for synthesizing chiral building blocks for pharmaceuticals and natural products. beilstein-journals.orgnih.gov Similarly, ruthenium-catalyzed asymmetric additions of arylboronic acids to aldehydes can produce valuable chiral alcohols with excellent yields and enantioselectivities. nih.gov

Table 2: Examples of Asymmetric Additions with Arylboronic Acids

| Electrophile | Catalyst System | Chiral Ligand Type | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| 2-Cyclohexenone | Pd(dppe)(PhCN)₂₂ | Binaphthyl-based phosphine (B1218219) | Chiral β-aryl ketone | up to 96% | beilstein-journals.orgbeilstein-journals.org |

| Cyclohexyl formaldehyde | Ru precursor / L1 | P-chiral monophosphorous | Chiral aryl alkyl alcohol | 94:6 er | nih.gov |

dppe: 1,2-Bis(diphenylphosphino)ethane, er: enantiomeric ratio.

Development of Specialty Chemicals

Beyond its role in constructing discrete organic molecules, this compound is a precursor to high-value specialty chemicals, particularly ligands for catalysis. The indene framework is a privileged structure in coordination chemistry, and the ability to functionalize it via the boronic acid group is key to developing next-generation catalysts.

Precursors for Ligands in Catalysis (e.g., ansa-Zirconocenes for Olefin Polymerization)

One of the most significant industrial applications of indene derivatives is in the field of olefin polymerization. Ansa-zirconocenes, which are metallocene complexes containing a bridging group (ansa) that links two cyclopentadienyl-type ligands, are exceptionally active catalysts for producing polymers like polypropylene (B1209903) and polyethylene with specific tacticities and properties. bohrium.comrsc.org

The indenyl ligand is a critical component of many high-performance ansa-zirconocenes. bohrium.com this compound serves as an essential synthon for creating substituted indenyl ligands. Through Suzuki coupling, various aryl groups can be introduced at the 6-position of the indene ring. This modification allows for fine-tuning of the electronic and steric properties of the resulting zirconocene (B1252598) catalyst. semanticscholar.orgresearchgate.net

The synthesis pathway typically involves:

Suzuki Coupling: this compound is coupled with an appropriate aryl halide to produce a 6-aryl-1H-indene.

Ligand Assembly: The substituted indene is deprotonated and reacted with a bridging precursor (e.g., Me₂SiCl₂) and then with another cyclopentadienyl-type moiety to form the bridged ansa-ligand. A related strategy has been used to create asymmetric 2,2'-bifluorene platforms via the Suzuki coupling of a fluorenyl-boronic acid. mdpi.com

Metallocene Formation: The final ligand is reacted with a zirconium source, such as ZrCl₄, to yield the desired ansa-zirconocene complex. mdpi.comunina.it

By systematically varying the substituent introduced via the boronic acid, chemists can create libraries of catalysts and screen them for optimal performance in polymerizing olefins like ethene, propene, and 1-hexene. rsc.org This approach allows for the rational design of catalysts that control polymer molecular weight, comonomer incorporation, and stereochemistry. bohrium.commdpi.com

Building Blocks for Pharmaceutical and Agrochemical Intermediates

This compound is a valuable building block in the creation of complex organic molecules for the pharmaceutical and agrochemical industries. Its primary utility is realized through the Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed process that forges carbon-carbon bonds. nih.gov This reaction is fundamental to modern organic synthesis, allowing for the precise and efficient connection of different molecular fragments. nih.gov

In the pharmaceutical sector, the indene structural motif is present in a variety of biologically active compounds. The boronic acid group on the 6-position of the indene provides a reactive handle to incorporate this specific scaffold into larger, more complex drug candidates. The versatility of boronic acids and their derivatives makes them crucial in medicinal chemistry for synthesizing molecules that can act as enzyme inhibitors or receptor modulators. sigmaaldrich.com The ability to generate extensive libraries of potential drug candidates is greatly enhanced by the Suzuki coupling, which has become a cornerstone of medicinal chemistry discovery programs. acs.org

Similarly, in agrochemical research, the development of new and effective pesticides and herbicides relies on the synthesis of structurally diverse molecules. The indenyl group can be a key component in certain classes of fungicides and insecticides. acs.org The use of this compound facilitates the modular assembly of these complex agrochemicals, contributing to the discovery of next-generation crop protection agents. The commercial production of fungicides like boscalid, for example, relies on large-scale Suzuki coupling reactions. acs.org

Synthesis of Fine Chemicals

The utility of this compound extends beyond pharmaceuticals and agrochemicals into the broader realm of fine chemicals. These are pure, high-value compounds produced in smaller volumes and are prized for their specific functions in various industries, including electronics and cosmetics. researchgate.net The Suzuki coupling, for which arylboronic acids are key reagents, has become an essential tool for developing these specialty chemicals. acs.org

Boronic acids are advantageous in industrial settings due to their stability and ease of handling compared to other organometallic reagents like organolithium or Grignard reagents, which may require cryogenic conditions. sigmaaldrich.comacs.org The boronic acid functional group is versatile and can be converted into other groups or used directly in coupling reactions to create complex architectures. sigmaaldrich.com This versatility makes this compound a valuable intermediate for producing a wide range of specialized organic molecules. mackenzie.br

| Field | Application | Key Reaction Type | Significance |

| Pharmaceuticals | Synthesis of enzyme inhibitors, receptor modulators, and other biologically active molecules. sigmaaldrich.com | Suzuki-Miyaura Coupling nih.gov | Enables modular synthesis and rapid generation of diverse drug candidates. acs.org |

| Agrochemicals | Development of novel fungicides and insecticides. acs.org | Suzuki-Miyaura Coupling acs.org | Facilitates efficient assembly of complex and potent crop protection agents. acs.org |

| Fine Chemicals | Intermediate for specialty chemicals used in electronics and other advanced materials. researchgate.net | Suzuki-Miyaura Coupling & Functional Group Interconversion sigmaaldrich.comacs.org | Provides a stable and versatile building block for high-value chemical production. researchgate.netmackenzie.br |

Photoredox Catalysis in Indene Functionalization

Generation of Radical Precursors from Boronic Acids

Visible-light photoredox catalysis has become a powerful strategy in organic synthesis for generating radical species under mild conditions. youtube.commdpi.com Boronic acids and their derivatives, such as this compound, can serve as effective radical precursors through single-electron transfer (SET) processes. rsc.org Although boronic acids typically have high oxidation potentials, their activation towards single-electron oxidation can be achieved through various methods, such as the use of a Lewis base catalyst or specific solvent interactions. rsc.orgacs.org

The general mechanism involves a photocatalyst that, upon excitation by visible light, becomes a potent oxidant or reductant. youtube.com In an oxidative quenching cycle, the excited photocatalyst can oxidize a boronic acid derivative, leading to the formation of a carbon-centered radical. rsc.org Conversely, in a reductive quenching cycle, the excited photocatalyst is reduced and then initiates the fragmentation of the radical precursor. nih.gov This catalytic generation of radicals from stable and readily available boronic acids avoids the need for toxic reagents like tributyltin hydride, which were classically used for such transformations. acs.org

Indene as a Substrate in Photoredox-Mediated Transformations

The indene scaffold is a valuable substrate in photoredox-mediated reactions. The inherent reactivity of the indene structure, including its double bond and benzylic protons, makes it amenable to various functionalization reactions. nih.gov For example, photoredox catalysis can enable the ring expansion of indene to form substituted naphthalenes, which are important motifs in biologically active molecules and materials. nih.govresearchgate.net This transformation proceeds by the generation of a radical intermediate that triggers the ring expansion and subsequent rearomatization. nih.gov

Furthermore, the functionalization of indoles, which are structurally related to indenes, has been achieved using photoredox catalysis to generate carbon-centered radicals for cyclization reactions. nih.gov The principles of these transformations can be extended to indene systems. Tandem radical additions and cyclizations involving indene derivatives can be initiated under electrochemical conditions, which share mechanistic principles with photoredox catalysis, to create complex spiro-fused ring systems. acs.org The ability to use the indene core as a reactive partner in these radical-based transformations opens up new pathways for synthesizing novel and complex molecular architectures.

Computational and Theoretical Studies on Indene Boronic Acids

Electronic Structure and Molecular Orbital Analysis

The electronic nature of 1H-inden-6-ylboronic acid is fundamentally shaped by the fusion of an aromatic benzene (B151609) ring and a cyclopentadiene (B3395910) moiety, which constitutes the indene (B144670) scaffold. DFT calculations are commonly employed to analyze the electronic structure of such molecules. researchgate.netijcce.ac.ir The analysis typically involves examining the distribution of electron density, the energies and shapes of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

The boronic acid group (-B(OH)₂) acts as a weak π-acceptor and a σ-withdrawing group, influencing the electronic landscape of the indenyl system. The HOMO is generally distributed across the π-system of the indene ring, while the LUMO is often localized more towards the C-B bond and the boron p-orbital, making this site susceptible to nucleophilic attack, a key step in its reactions. The HOMO-LUMO energy gap is a critical parameter, indicating the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity.

The molecular electrostatic potential map visually represents the charge distribution. For this compound, negative potential (red/yellow) is expected around the oxygen atoms of the boronic acid group, indicating their nucleophilic character, while the boron atom and the acidic protons of the hydroxyl groups would show a positive potential (blue), highlighting their electrophilic nature.

Table 5.1: Calculated Electronic Properties of Indene Boronic Acid Derivatives

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Phenylboronic Acid | -6.58 | -1.23 | 5.35 | 2.54 |

| This compound | -6.45 | -1.35 | 5.10 | 2.89 |

| Naphthyl-2-boronic acid | -6.39 | -1.41 | 4.98 | 2.75 |

Note: Data are representative values derived from typical DFT calculations (e.g., B3LYP/6-31G(d)) for comparative purposes and may not represent specific experimental values.

Prediction and Interpretation of Acidity (pKa) and Related Electronic Properties

The acidity of a boronic acid, quantified by its pKa, is crucial for its reactivity, particularly in diol binding and in the transmetalation step of the Suzuki-Miyaura coupling. acs.org Boronic acids are Lewis acids that accept a hydroxide (B78521) ion to form a more reactive tetrahedral boronate species. Computational methods can predict pKa values by calculating the Gibbs free energy change of the acid dissociation reaction in a solvent continuum model. researchoutreach.orgpeerj.com

The pKa of an arylboronic acid is influenced by the electronic effects of the aromatic substituent. The fused bicyclic system of indene in this compound is expected to have an electronic effect intermediate between phenyl and naphthyl groups. Computational studies suggest that extending the π-conjugation, as in naphthylboronic acids, tends to lower the pKa compared to phenylboronic acid (pKa ~8.8), making it a stronger acid. Therefore, the pKa of this compound is predicted to be slightly lower than that of phenylboronic acid.

Table 5.2: Predicted pKa and Related Electronic Parameters for Arylboronic Acids

| Compound | Predicted pKa (in water) | Charge on Boron Atom (e) |

|---|---|---|

| Phenylboronic Acid | 8.86 | +0.65 |

| 4-Methoxyphenylboronic acid | 9.05 | +0.63 |

| 4-Nitrophenylboronic acid | 8.13 | +0.71 |

| This compound | ~8.7 | +0.67 |

Note: Values are illustrative and based on trends discussed in the literature. acs.org The charge on the boron atom is a computed value that correlates with Lewis acidity.

Mechanistic Modeling of Reaction Pathways

Computational chemistry provides powerful tools to elucidate complex reaction mechanisms at an atomic level, offering insights that are often inaccessible through experimental means alone.

Suzuki-Miyaura Coupling: The mechanism of the Suzuki-Miyaura reaction is widely accepted to involve three main stages: oxidative addition, transmetalation, and reductive elimination. libretexts.org Computational studies, often using DFT, can model the energy profile of the entire catalytic cycle. chemrxiv.orgrsc.org For a substrate like this compound, modeling would focus on the transmetalation step, where the indenyl group is transferred from the boron atom to the palladium center. The calculations would explore the transition state energies for different pathways, such as the base-assisted formation of a palladium-boronate intermediate, to understand the rate-determining step and the role of the base and solvent. nih.govacs.org

C-H Borylation: Iridium or rhodium-catalyzed C-H borylation is a powerful method for synthesizing arylboronic esters. chemrxiv.org Computational modeling has been instrumental in understanding the mechanism, which typically involves oxidative addition of the catalyst to a B-H or B-B bond, followed by C-H activation of the arene substrate. acs.orgacs.org For an indene substrate, computational studies can predict the regioselectivity of borylation by comparing the activation barriers for C-H activation at different positions on the ring. The indenyl ligand itself has been shown to be superior to cyclopentadienyl (B1206354) (Cp) ligands in some Rh-catalyzed borylations, a finding supported by computational modeling. acs.org

The ability to predict and control where a reaction occurs on a molecule is a central goal of organic synthesis. numberanalytics.comrsc.org Computational modeling is a key tool for rationalizing and predicting regioselectivity.

In the context of this compound, regioselectivity is a pertinent question in reactions such as electrophilic aromatic substitution or further C-H functionalization on the indene ring. By calculating the energies of the potential intermediates and transition states for attack at different positions, a model can predict the most likely product. nih.gov For example, in the C-H borylation of indene itself, computational models can evaluate the steric and electronic factors that favor borylation at a specific C-H bond. chemrxiv.org The models analyze factors like the acidity of the C-H bond and the steric hindrance around it to predict the site of reaction. chemrxiv.orgresearchgate.net

Table 5.3: Calculated Activation Barriers for Regioisomeric Product Formation

| Reaction | Substrate Position | Activation Energy (kcal/mol) | Predicted Major Product |

|---|---|---|---|

| Electrophilic Bromination of Indene | C1 | 18.5 | No |

| C3 | 16.2 | Yes | |

| C5 | 20.1 | No | |

| C6 | 19.8 | No | |

| Ir-catalyzed Borylation of Indene | C4/C7 | 25.4 | Yes |

| C5/C6 | 26.8 | No |

Note: Data are hypothetical, based on general principles of aromatic reactivity and C-H activation, to illustrate the application of computational modeling in predicting regioselectivity.

Structure-Reactivity Relationship Analysis

Structure-reactivity relationships connect a molecule's structural or electronic features to its chemical reactivity. nih.govchemrxiv.org For boronic acids, key relationships have been established between electronic properties and reactivity in cross-coupling reactions. acs.org

Computational studies can quantify these relationships. For instance, a common approach is to correlate calculated properties (like the charge on the boron atom or the HOMO energy) with experimentally observed reaction rates or yields. For a series of substituted arylboronic acids, a linear free-energy relationship (LFER), such as a Hammett plot, can be constructed using computed parameters. This analysis can reveal that electron-withdrawing groups on the aryl ring, which increase the Lewis acidity of the boron atom, can accelerate the transmetalation step in Suzuki-Miyaura coupling. nih.gov

For this compound, its unique indenyl scaffold contributes specific steric and electronic properties. Computational analysis allows for a direct comparison of these properties against a library of other arylboronic acids, helping to place its reactivity within a broader context and predict its performance in various catalytic reactions. acs.orgchemrxiv.org

Table 5.4: Structure-Reactivity Correlation in Suzuki-Miyaura Coupling

| Arylboronic Acid | Hammett Parameter (σ) | Calculated Transmetalation Barrier (kcal/mol) |

|---|---|---|

| 4-Methoxyphenylboronic acid | -0.27 | 15.2 |

| Phenylboronic Acid | 0.00 | 14.5 |

| This compound | ~0.05* | 14.3 |

| 4-Fluorophenylboronic acid | +0.06 | 14.2 |

| 4-Nitrophenylboronic acid | +0.78 | 12.8 |

Note: Data are illustrative. The Hammett parameter for the inden-6-yl group is estimated based on its electronic similarity to other groups. The correlation shows that more electron-withdrawing groups lower the activation barrier for transmetalation.

Future Research Directions and Outlook

Development of Novel and More Sustainable Synthetic Methodologies

While established methods such as the Suzuki-Miyaura coupling provide reliable routes to arylboronic acids, the future of chemical synthesis lies in the development of greener, more efficient, and economically viable processes. sigmaaldrich.comboronmolecular.com Research into the synthesis of 1H-inden-6-ylboronic acid is expected to focus on methodologies that align with the principles of green chemistry. nih.gov

Future synthetic strategies will likely aim to reduce reliance on precious metal catalysts, minimize waste, and utilize environmentally benign solvents and reagents. scribd.com Key areas for development include:

Photocatalytic Borylation: Visible-light photoredox catalysis has emerged as a powerful tool for forging carbon-boron bonds under mild conditions. rsc.org Future work could adapt these methods for the direct C-H borylation of indene (B144670) or the conversion of indene-derived precursors, potentially eliminating the need for pre-functionalized starting materials like halo-indenes.

Mechanochemical Synthesis: Solid-state synthesis through ball milling represents a significant step towards solvent-free reactions. Exploring the mechanochemical synthesis of this compound could drastically reduce solvent waste and energy consumption.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, enhanced safety, and easier scalability compared to batch processes. Developing a flow-based synthesis for this compound could lead to higher purity and more consistent yields, which is crucial for its application in sensitive fields like pharmaceuticals and electronics.

Bio-inspired Catalysis: The use of earth-abundant metal catalysts (e.g., copper, iron) or even metal-free catalytic systems is a major goal in sustainable chemistry. acs.orgarxiv.org Research could focus on developing novel catalysts inspired by biological systems to synthesize this compound with high efficiency and selectivity.

| Methodology | Potential Advantages | Key Research Challenge |

|---|---|---|

| Photoredox Catalysis | Mild reaction conditions, use of visible light as a renewable energy source. nih.gov | Developing a selective C-H borylation protocol for the C-6 position of the indene core. |

| Mechanochemistry | Reduced or eliminated solvent use, lower energy consumption, potentially faster reactions. | Ensuring high conversion and purity without the aid of solvent-based purification. |

| Flow Chemistry | Precise control of temperature and mixing, improved safety and scalability, potential for in-line purification. | Reactor design to handle solids and prevent clogging, optimization of residence time and catalyst stability. |

| Earth-Abundant Metal Catalysis | Lower cost, reduced toxicity, and greater sustainability compared to precious metals (e.g., Palladium). acs.org | Matching the high catalytic activity and broad functional group tolerance of established Palladium systems. |

Exploration of Undiscovered Reactivity Patterns and Transformations

The reactivity of this compound is largely projected from the known behavior of other arylboronic acids. However, the unique fusion of a benzene (B151609) ring with a cyclopentene (B43876) ring can give rise to novel reactivity, often referred to as the "indenyl effect" in organometallic chemistry. researchgate.netwikipedia.org This effect, stemming from the facile interconversion between η⁵ and η³ coordination modes in metal complexes, can significantly accelerate catalytic reactions. researchgate.net

Future investigations should aim to uncover reactivity patterns that are unique to the indenylboronic acid scaffold:

Novel Cross-Coupling Reactions: Beyond the standard Suzuki coupling, the compound could be explored in other modern cross-coupling reactions. For instance, photoredox/copper dual catalysis could enable transformations like trifluoromethylation under mild conditions, a valuable reaction for medicinal chemistry. nih.gov

Boron-Directed C-H Functionalization: The boronic acid group can act as a directing group to enable regioselective C-H activation at adjacent positions on the indene ring. This would open up pathways to complex, polysubstituted indene derivatives that are otherwise difficult to access.

Asymmetric Catalysis: The planar chirality of a suitably substituted indenyl ligand derived from this compound could be exploited in asymmetric catalysis, leading to the synthesis of enantiomerically pure compounds.

Photochemical Transformations: The indenyl core possesses a distinct photochemistry. Research into the light-induced reactions of this compound, such as cycloadditions or rearrangements, could lead to the discovery of new molecular skeletons. acs.org

Expansion of Applications in Diverse Chemical Fields

The true value of a building block like this compound is realized through its incorporation into functional molecules. While applications can be inferred from related structures, dedicated research is needed to validate its potential in various fields. Indane and indene derivatives are recognized as privileged scaffolds in medicinal chemistry and materials science. researchgate.netencyclopedia.pub

Medicinal Chemistry: The indane/indene framework is present in numerous bioactive compounds and approved drugs, exhibiting activities ranging from anticancer to neuroprotective. researchgate.net this compound could serve as a versatile precursor for creating libraries of novel indene derivatives for high-throughput screening against various biological targets, such as protein kinases or proteases. beilstein-journals.org

Materials Science: Indenyl ligands are crucial in the synthesis of metallocene catalysts for olefin polymerization. wikipedia.org Furthermore, the π-conjugated system of the indene core suggests that polymers or oligomers derived from this compound could have interesting photophysical properties, making them candidates for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or chemical sensors. encyclopedia.pub

Supramolecular Chemistry: Boronic acids are well-known for their ability to form reversible covalent bonds with diols, such as those found in sugars. researchgate.net This property could be exploited to design sophisticated sensors or molecular machines where the indenyl group acts as a fluorescent reporter or a rigid structural element.

| Field | Potential Role of this compound | Rationale |

|---|---|---|

| Medicinal Chemistry | Scaffold for synthesizing novel drug candidates. | The indene nucleus is a known pharmacophore in anticancer, antiviral, and neuroprotective agents. researchgate.netbeilstein-journals.org |

| Materials Science | Monomer for functional polymers; Ligand for catalysts. | The conjugated indene system is suitable for organic electronics; indenyl ligands are used in Ziegler-Natta catalysts. wikipedia.orgencyclopedia.pub |

| Chemical Sensing | Component of a chemosensor for diols (e.g., saccharides). | The boronic acid group binds reversibly to diols, and the indenyl moiety can act as a fluorescent signaling unit. researchgate.net |

| Asymmetric Catalysis | Precursor to chiral ligands for transition metal catalysts. | The indenyl scaffold can be rendered chiral, influencing the stereochemical outcome of catalytic reactions. researchgate.net |

Integration of Artificial Intelligence and Machine Learning in Reaction Discovery and Optimization

The intersection of chemistry with artificial intelligence (AI) and machine learning (ML) is set to revolutionize how chemical research is conducted. nso-journal.org For a compound like this compound, these computational tools can accelerate discovery and optimization cycles significantly.

Reaction Prediction and Discovery: ML models trained on vast reaction databases can predict the most likely products of a reaction given a set of reactants and conditions. acs.org This can be used to screen for novel, high-yield transformations of this compound in silico before any experiments are performed, saving time and resources.

Synthesis Route Optimization: Retrosynthesis AI algorithms can propose multiple synthetic pathways to a target molecule. nso-journal.org Applying these tools could reveal more efficient or sustainable routes to complex molecules derived from this compound.

Property Prediction: Quantitative Structure-Activity Relationship (QSAR) and other ML models can predict the physicochemical and biological properties of hypothetical derivatives of this compound. nih.gov For example, models can estimate acidity (pKa), solubility, or binding affinity to a protein target, allowing researchers to prioritize the synthesis of the most promising candidates. mdpi.comacs.orgoup.com Density Functional Theory (DFT) calculations can further refine these predictions by providing deep mechanistic insights. diva-portal.orginformaticsjournals.co.in

Automated Experimentation: When coupled with robotic lab automation, ML algorithms can design and execute experiments to optimize reaction conditions, leading to a self-optimizing system that can rapidly identify the best way to perform a specific chemical transformation.

| AI/ML Application | Specific Goal | Expected Outcome |

|---|---|---|

| Reaction Prediction | Identify novel transformations and side products. | Discovery of new reactivity patterns and higher-purity reaction profiles. acs.org |

| Retrosynthesis Planning | Design efficient synthetic routes to complex targets. | Reduction in the number of synthetic steps and increased overall yield. |

| Property Prediction (QSAR/DFT) | Forecast biological activity or material properties. | Rational design of molecules with desired functions, minimizing trial-and-error synthesis. arxiv.orgacs.org |

| Automated Optimization | Rapidly find optimal reaction conditions (yield, selectivity). | Accelerated development of robust and high-performing synthetic protocols. nih.gov |

By systematically pursuing these research avenues, the scientific community can move this compound from a simple chemical entity to a valuable tool in the creation of next-generation medicines, materials, and chemical technologies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1H-inden-6-ylboronic acid, and how can purity be validated?

- Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling or directed ortho-metalation followed by boronation. Key steps include:

- Reagent Selection : Use Pd catalysts (e.g., Pd(PPh₃)₄) and boronic ester precursors.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures.

- Purity Validation : Confirm via / NMR (absence of residual solvents or byproducts) and high-resolution mass spectrometry (HRMS). Quantify boronic acid content via iodometric titration .

Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy : NMR (DMSO-d₆) shows characteristic aromatic protons (δ 7.2–7.8 ppm) and boronic acid protons (broad peak δ ~8–9 ppm). IR spectroscopy confirms B–O stretches (~1350 cm⁻¹).

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELX software resolves molecular geometry and hydrogen-bonding patterns. Refinement protocols must account for boron’s low electron density, requiring high-resolution data (≤1.0 Å) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the stability of this compound under varying conditions (pH, temperature, solvent)?

- Methodological Answer :

- Controlled Degradation Studies :

- pH Stability : Prepare buffered solutions (pH 2–12) and monitor decomposition via UV-Vis spectroscopy (λ = 250–300 nm) over 24–72 hours.

- Thermal Stability : Use thermogravimetric analysis (TGA) under nitrogen (25–300°C, 10°C/min).

- Solvent Effects : Test solubility and aggregation in polar aprotic (DMF, DMSO) vs. nonpolar solvents (toluene).

- Data Analysis : Apply pseudo-first-order kinetics to degradation rates. Use Arrhenius plots for activation energy calculations .

Q. How can contradictions in reported reactivity of this compound in cross-coupling reactions be resolved?

- Methodological Answer :

- Comparative Analysis : Replicate conflicting studies with standardized conditions (e.g., catalyst loading, base, solvent).

- Variable Testing : Systematically alter parameters (e.g., oxygen/moisture levels, ligand effects) to identify critical factors.

- Mechanistic Probes : Use NMR to track boronic acid conversion intermediates. Density functional theory (DFT) calculations (e.g., Gaussian) model transition states to explain divergent pathways .

Q. What computational strategies are effective for predicting the electronic properties of this compound in catalytic systems?

- Methodological Answer :

- DFT Modeling : Optimize geometry at the B3LYP/6-31G(d) level. Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Solvent Effects : Use implicit solvation models (e.g., PCM) to simulate reaction environments.

- Validation : Correlate computed activation energies with experimental kinetic data .

Data Contradiction and Analysis

Q. How should researchers address discrepancies in crystallographic data for this compound derivatives?

- Methodological Answer :

- Error Checking : Re-refine XRD data (SHELXL ) with updated scattering factors. Verify hydrogen atom placement via difference Fourier maps.

- Comparative Studies : Analyze isostructural analogs to identify systematic errors (e.g., twinning, disorder).

- Cross-Validation : Pair XRD results with solid-state NMR () to confirm boron coordination .

Q. What frameworks (e.g., FINER criteria) ensure research questions on this compound are both novel and feasible?

- Methodological Answer :

- FINER Evaluation :

- Feasible : Ensure access to specialized equipment (e.g., gloveboxes for air-sensitive reactions).

- Novel : Focus on underexplored applications (e.g., photoredox catalysis).

- Ethical : Adhere to chemical safety protocols (e.g., boronic acid toxicity screening).

- PICO Framework : Define Population (compound variants), Intervention (reaction conditions), Comparison (literature precedents), Outcome (yield/selectivity metrics) .

Tables for Key Methodological Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.